| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             [CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH:22]([CH2:43][O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53]/[CH:54]=[CH:55]\[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH3:63])=[O:46])[O:23][C:24]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]/[CH:33]=[CH:34]\[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])=[O:25])=[O:19]>CC(C)=O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH:22]([O:23][C:24]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])=[O:25])[CH2:43][O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH3:63])=[O:46])=[O:19] 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            
                                                                                 
                                                                                    
                                                                                                                                                                            XOX                                                                                                                                                                     
                                                                             | 
                                                                        
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    solvent                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CC(=O)C                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC                                                                                 
                                                                             | 
                                                                        
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                ADDITION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the palm medium-melting fraction 45 (PMF45) was mixed                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                was further carried out at −2 to 1 degrees C                                                                             
                                                                         | 
                                                                    
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC                                                                                 
                                                                             | 
                                                                        
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             [CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH:22]([CH2:43][O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53]/[CH:54]=[CH:55]\[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH3:63])=[O:46])[O:23][C:24]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]/[CH:33]=[CH:34]\[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])=[O:25])=[O:19]>CC(C)=O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH:22]([O:23][C:24]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])=[O:25])[CH2:43][O:44][C:45]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH3:63])=[O:46])=[O:19] 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            
                                                                                 
                                                                                    
                                                                                                                                                                            XOX                                                                                                                                                                     
                                                                             | 
                                                                        
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    solvent                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CC(=O)C                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC                                                                                 
                                                                             | 
                                                                        
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                ADDITION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the palm medium-melting fraction 45 (PMF45) was mixed                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                was further carried out at −2 to 1 degrees C                                                                             
                                                                         | 
                                                                    
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC                                                                                 
                                                                             | 
                                                                        
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |